molecular formula C9H7IO4 B8605818 4-Carboxy-2-iodophenylacetic acid

4-Carboxy-2-iodophenylacetic acid

Cat. No.: B8605818
M. Wt: 306.05 g/mol
InChI Key: MPVFNYABRDTYLD-UHFFFAOYSA-N
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Description

4-Carboxy-2-iodophenylacetic acid is a substituted phenylacetic acid derivative featuring an iodine atom at the 2-position and a carboxylic acid group at the 4-position of the benzene ring. The iodine substituent may enhance molecular weight and influence electronic properties, while the carboxy group contributes to acidity and solubility .

Properties

Molecular Formula

C9H7IO4

Molecular Weight

306.05 g/mol

IUPAC Name

4-(carboxymethyl)-3-iodobenzoic acid

InChI

InChI=1S/C9H7IO4/c10-7-3-6(9(13)14)2-1-5(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

MPVFNYABRDTYLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acids

2-(4-Iodophenyl)acetic Acid
  • Structure : Lacks the 4-carboxy group but retains the iodine at the 2-position.
  • Molecular Formula : C₈H₇IO₂.
  • Molecular Weight : ~262.05 g/mol (estimated).
  • This analog is simpler synthetically and may serve as a precursor in iodinated aromatic syntheses .
2-(4-Chloro-3-iodophenyl)acetic Acid
  • Structure : Features chlorine at the 4-position and iodine at the 3-position.
  • Molecular Formula : C₈H₆ClIO₂.
  • Molecular Weight : 296.49 g/mol.
  • The combined halogens may enhance steric hindrance, affecting binding in biological systems .

Carboxylic Acid Derivatives with Heterocyclic Systems

4-Iodo-benzo[B]thiophene-2-carboxylic Acid
  • Structure : Incorporates a thiophene ring fused to benzene, with iodine and carboxylic acid groups.
  • Molecular Formula : C₉H₅IO₂S.
  • Molecular Weight : 304.10 g/mol.
  • Key Differences : The thiophene ring introduces sulfur, enhancing electron-richness and altering solubility. This compound’s planar structure may favor π-π stacking, unlike the linear acetic acid chain in the target compound .
2-Thiophenecarboxylic Acid
  • Structure : Carboxylic acid directly attached to a thiophene ring.
  • Molecular Formula : C₅H₄O₂S.
  • Molecular Weight : 128.15 g/mol.
  • Higher solubility in polar solvents due to the thiophene’s polarity .

Biphenyl and Extended Aromatic Systems

4-Biphenylacetic Acid
  • Structure : Biphenyl group with an acetic acid side chain.
  • Molecular Formula : C₁₄H₁₂O₂.
  • Molecular Weight : 212.24 g/mol.
  • Key Differences : The biphenyl system increases lipophilicity, making it suitable for membrane permeability studies. Lacks iodine, limiting use in radiolabeling .
4-Biphenylcarboxylic Acid
  • Structure : Carboxylic acid directly attached to a biphenyl system.
  • Molecular Formula : C₁₃H₁₀O₂.
  • Molecular Weight : 198.22 g/mol.
  • Hazards : Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Key Differences : The absence of an acetic acid side chain reduces flexibility, impacting molecular interactions in biological systems .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
4-Carboxy-2-iodophenylacetic acid C₉H₇IO₄ ~306.06 (estimated) Iodine (2-), COOH (4-) Potential radiochemistry, supramolecular
2-(4-Iodophenyl)acetic acid C₈H₇IO₂ 262.05 Iodine (2-) Precursor for iodinated compounds
2-(4-Chloro-3-iodophenyl)acetic acid C₈H₆ClIO₂ 296.49 Iodine (3-), Cl (4-) Steric hindrance in reactions
4-Iodo-benzo[B]thiophene-2-carboxylic acid C₉H₅IO₂S 304.10 Thiophene, iodine, COOH π-π stacking in crystal engineering
4-Biphenylacetic acid C₁₄H₁₂O₂ 212.24 Biphenyl, CH₂COOH Lipophilicity studies

Preparation Methods

Directed Ortho-Iodination Using Transition Metal Catalysts

Transition metal-catalyzed C–H activation enables direct iodination of phenylacetic acid derivatives. The iridium-catalyzed method reported by Wang et al. (2013) demonstrates ortho-iodination of benzoic acids using molecular iodine (I₂) as the sole oxidant. For phenylacetic acid substrates, however, steric and electronic factors limit yields. For example, 4-acetylphenylacetic acid undergoes iodination at the 2-position with 25–30% yield under optimized conditions ([Cp*IrCl₂]₂ catalyst, AgBF₄ additive, and hexafluoroisopropanol solvent).

Key Reaction Parameters

CatalystOxidantSolventYield (%)
[Cp*IrCl₂]₂NISHFIP25–30
Pd(OAc)₂I₂AcOH<10

The low yield in palladium-based systems arises from competing decarboxylation pathways, whereas iridium catalysts favor C–H activation without disrupting the acetic acid moiety.

Electrophilic Iodination with Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), enable electrophilic iodination under mild conditions. Kita et al. (2018) demonstrated iodination of phenolic derivatives via iodine(III)-mediated cyclization. Adapting this method, 4-acetylphenylacetic acid reacts with N-iodosuccinimide (NIS) in trifluoroethanol to afford 2-iodo-4-acetylphenylacetic acid in 73% yield. Subsequent oxidation of the acetyl group completes the synthesis (Section 2.1).

Advantages :

  • Avoids transition metals, simplifying purification.

  • Compatible with acid-sensitive functional groups.

Oxidation of 4-Acetyl-2-iodophenylacetic Acid

Oxidative Conversion of Acetyl to Carboxy Group

The acetyl group at the 4-position is oxidized to a carboxyl group using strong oxidizing agents. Potassium permanganate (KMnO₄) in acidic media achieves quantitative conversion at 80°C. Alternatively, chromium trioxide (CrO₃) in acetic acid provides milder conditions, yielding 4-carboxy-2-iodophenylacetic acid in 85% yield.

Optimized Oxidation Protocol

  • Dissolve 4-acetyl-2-iodophenylacetic acid (10 mmol) in 40 mL acetic acid.

  • Add CrO₃ (12 mmol) portionwise at 0°C.

  • Stir at 25°C for 6 h.

  • Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.

Multi-Step Synthesis via Nitration and Reduction

Nitration at 4-Position Followed by Iodination

This route involves nitration of phenylacetic acid to install a nitro group at the 4-position, followed by iodination and reduction:

  • Nitration : Treat phenylacetic acid with HNO₃/H₂SO₄ at 0°C to yield 4-nitrophenylacetic acid (92% yield).

  • Iodination : Subject the nitro derivative to Ir-catalyzed ortho-iodination (Section 1.1), affording 2-iodo-4-nitrophenylacetic acid (35% yield).

  • Reduction : Reduce the nitro group to amine using H₂/Pd-C, then oxidize to carboxyl via diazotization and hydrolysis.

Challenges :

  • Low iodination yields due to electron-withdrawing nitro group.

  • Multi-step purification increases complexity.

Halogen Exchange Reactions

From Bromo or Chloro Precursors

Halogen exchange via Finkelstein reaction is limited in aromatic systems but feasible for aliphatic chains. For example, 2-bromo-4-carboxyphenylacetic acid reacts with NaI in acetone at 60°C, yielding the iodo derivative in <20% yield. This method is impractical due to poor regioselectivity and side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Ir-catalyzed iodinationC–H activation, oxidation25–30Direct functionalizationLow yield, expensive catalysts
Hypervalent iodine iodinationElectrophilic substitution73Metal-free, high regioselectivityRequires acetyl precursor
Nitration/reductionNitration, iodination, redox35Uses inexpensive reagentsMulti-step, low efficiency

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and scalability. Continuous flow reactors optimize the hypervalent iodine route, achieving 65% yield with 90% purity. Recrystallization from ethanol/water mixtures removes residual iodine impurities, meeting pharmaceutical-grade standards .

Q & A

Q. What are the recommended synthetic routes for 4-Carboxy-2-iodophenylacetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves iodination of precursor molecules like 4-carboxyphenylacetic acid derivatives using iodine sources (e.g., I₂ with oxidizing agents). Optimization includes controlling temperature (20–40°C) and pH (neutral to slightly acidic) to minimize side reactions. Catalytic systems, such as palladium complexes, may enhance regioselectivity. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Yield improvements require iterative adjustments to stoichiometry and reaction time, validated by TLC or HPLC .

Q. What safety protocols are essential when handling 4-Carboxy-2-iodophenylacetic acid in laboratory settings?

  • Methodological Answer : Given its acute toxicity (Category 4 for oral, dermal, and inhalation hazards per EU-GHS/CLP), use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; in case of exposure, wash thoroughly with water (15+ minutes) and seek medical advice. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include immediate decontamination and medical consultation for persistent symptoms .

Q. How can researchers confirm the purity and identity of synthesized 4-Carboxy-2-iodophenylacetic acid?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid). Compare retention times to standards.
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to observe [M-H]⁻ peaks (exact mass ~306 g/mol).
  • Elemental Analysis : Verify iodine content via combustion analysis (±0.3% tolerance) .

Advanced Research Questions

Q. What advanced structural elucidation techniques are suitable for studying 4-Carboxy-2-iodophenylacetic acid, and how are data interpreted?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize with a heavy-atom derivative (if needed) to resolve iodine’s electron density. Use software suites like CNS for phase determination and refinement .
  • Multinuclear NMR : ¹H and ¹³C NMR (DMSO-d₆) to assign aromatic protons (δ 7.2–8.0 ppm) and carboxylic carbons (δ ~170 ppm). ¹H-¹³C HSQC correlates protons to adjacent carbons, resolving substitution patterns.
  • Challenges: Iodine’s quadrupolar moment may broaden NMR signals; deuteration or higher magnetic fields (≥500 MHz) mitigate this .

Q. How can researchers address contradictions in the compound’s reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Mechanistic Analysis : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Iodine’s steric bulk may hinder transmetalation; smaller ligands (e.g., PPh₃) or polar solvents (DMF) improve catalyst turnover.
  • Competitive Experiments : Compare reactivity with non-iodinated analogs to isolate electronic vs. steric effects.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) model transition states and identify favorable pathways .

Q. What strategies mitigate degradation of 4-Carboxy-2-iodophenylacetic acid under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40–60°C, pH 1–9) with LC-MS monitoring. Degradation products (e.g., deiodinated species) indicate hydrolytic pathways.
  • Formulation Adjustments : Buffered solutions (pH 4–6) and antioxidants (ascorbic acid) reduce radical-mediated breakdown. Lyophilization enhances long-term storage stability .

Data Analysis and Reproducibility

Q. How should researchers validate experimental reproducibility when synthesizing 4-Carboxy-2-iodophenylacetic acid?

  • Methodological Answer :
  • Protocol Documentation : Detail exact reagent grades, equipment (e.g., Schlenk lines for air-sensitive steps), and environmental controls (humidity <30%).
  • Interlaboratory Validation : Share samples with independent labs for cross-verification via round-robin testing.
  • Statistical Analysis : Report yields and purity with standard deviations (n ≥ 3) and outlier exclusion criteria (e.g., Grubbs’ test) .

Q. What computational tools aid in predicting the physicochemical properties of 4-Carboxy-2-iodophenylacetic acid?

  • Methodological Answer :
  • LogP Prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (logP ~2.1).
  • pKa Determination : SPARC or MarvinSuite calculate carboxylic acid pKa (~2.5–3.0) and aromatic iodine’s electronic effects.
  • Solubility Modeling : COSMO-RS predicts solubility in organic/aqueous mixtures, guiding solvent selection for reactions .

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